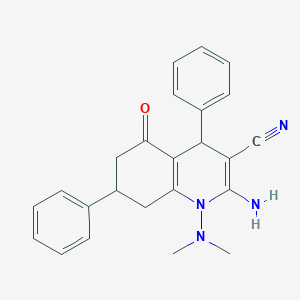
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as BDBM-2655 and is a potential drug candidate for various diseases.
作用机制
BDBM-2655 works by inhibiting specific enzymes involved in various disease processes. In cancer cells, BDBM-2655 targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme in the DNA repair process, and by inhibiting this enzyme, BDBM-2655 can prevent cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, BDBM-2655 targets the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. By inhibiting MAO-B, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
BDBM-2655 has several biochemical and physiological effects. In cancer cells, BDBM-2655 can induce cell death by inhibiting DNA repair mechanisms. In neurodegenerative diseases, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function. BDBM-2655 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the significant advantages of BDBM-2655 is its specificity in targeting specific enzymes involved in various disease processes. This specificity reduces the risk of off-target effects, which can be a significant limitation of other drugs. Additionally, BDBM-2655 has shown promising results in pre-clinical studies, indicating its potential as a drug candidate. However, one of the significant limitations of BDBM-2655 is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for research on BDBM-2655. One area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the efficacy and safety of BDBM-2655 in clinical trials. Other future directions include investigating the potential of BDBM-2655 in the treatment of other diseases and exploring the use of BDBM-2655 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
BDBM-2655 is a promising drug candidate that has shown potential in the treatment of various diseases. Its specificity in targeting specific enzymes involved in disease processes reduces the risk of off-target effects, making it a valuable drug candidate. Further research is needed to determine the efficacy and safety of BDBM-2655 in clinical trials and to explore its potential in the treatment of other diseases.
合成方法
The synthesis of BDBM-2655 involves several steps that require expertise in organic chemistry. The starting materials include 2,4-difluoroaniline and 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by several purification steps to obtain the final product. The synthesis of BDBM-2655 is a complex process that requires careful attention to detail and quality control.
科学研究应用
BDBM-2655 has shown promising results in various scientific research applications. One of the significant areas of research is in the treatment of cancer. Studies have shown that BDBM-2655 can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, BDBM-2655 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBM-2655 may also have applications in the treatment of infectious diseases such as malaria.
属性
产品名称 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H20F2N2O4 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F2N2O4/c1-12-21(24(30)28-16-7-6-14(25)10-15(16)26)22(23-17(27-12)3-2-4-18(23)29)13-5-8-19-20(9-13)32-11-31-19/h5-10,22,27H,2-4,11H2,1H3,(H,28,30) |
InChI 键 |
BTXSWHYEZGKWTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
规范 SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)







![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)